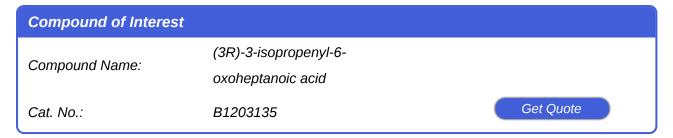


Spectroscopic Profile of (3R)-3-isopropenyl-6-oxoheptanoic Acid: A Technical Guide

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **(3R)-3-isopropenyl-6-oxoheptanoic acid**. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted ¹H and ¹³C NMR data, which serve as a valuable reference for researchers, scientists, and professionals in drug development and natural product chemistry. The guide also outlines a comprehensive experimental protocol for acquiring such data and includes a workflow for general spectroscopic analysis.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **(3R)-3-isopropenyl-6-oxoheptanoic acid**. These predictions were generated using advanced algorithms that account for the molecule's three-dimensional structure and electronic environment. The data is presented for a standard solvent, deuterated chloroform (CDCl₃), which is commonly used for small organic molecule analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for **(3R)-3-isopropenyl-6-oxoheptanoic acid** in CDCl₃



Atom Number	Multiplicity	Predicted Chemical Shift (ppm)
1	S	1.72
2	S	4.88
2'	S	4.75
3	m	2.60
4a	m	1.85
4b	m	1.70
5a	t	2.50
5b	t	2.50
6a	d	2.35
6b	d	2.30
7	S	2.15
ОН	br s	11.5 (highly variable)

Atom numbering corresponds to the IUPAC nomenclature for (3R)-6-oxo-3-(prop-1-en-2-yl)heptanoic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts for **(3R)-3-isopropenyl-6-oxoheptanoic acid** in CDCl₃



Atom Number	Predicted Chemical Shift (ppm)
1	22.5
2	112.8
C=CH ₂	145.2
3	45.1
4	30.2
5	42.8
6	41.5
7	208.5
C=O (acid)	179.0

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as **(3R)-3-isopropenyl-6-oxoheptanoic acid**.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial. Ensure the solvent is of high purity (≥99.8 atom % D).
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution (final concentration ~0.03-0.05% v/v). TMS will serve as the reference for chemical shifts (0.00 ppm).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).



- 2. NMR Spectrometer Setup and Calibration:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are available on modern spectrometers.
- Tune and match the probe for the desired nuclei (1H and 13C).
- 3. ¹H NMR Data Acquisition:
- Experiment: Standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).
- Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
- Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
- Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
- Relaxation Delay (D1): 1-2 seconds.
- Number of Scans (NS): 8-16 scans for a sample of this concentration. More scans may be needed for dilute samples.
- Temperature: 298 K (25 °C).
- 4. 13C NMR Data Acquisition:
- Experiment: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
- Pulse Angle: 30 degrees.
- Spectral Width: Typically 220-240 ppm, centered around 100-120 ppm.
- Acquisition Time (AQ): 1-2 seconds.



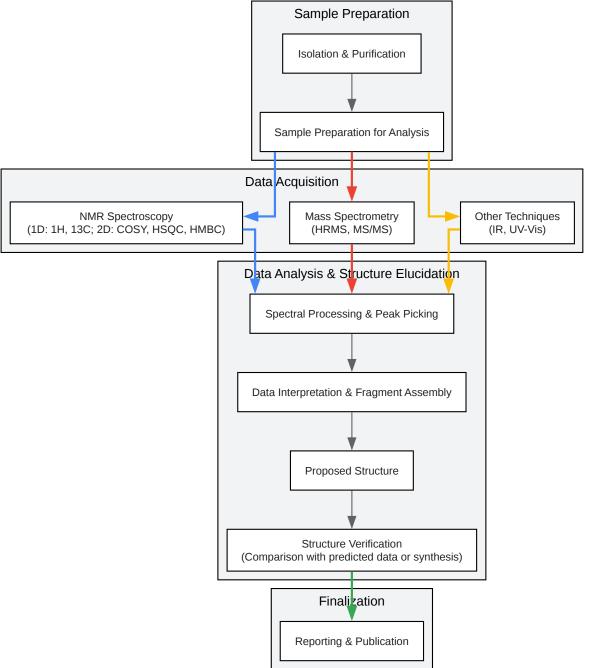
- Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.
- Number of Scans (NS): 128-1024 scans, or more, depending on the sample concentration, as the ¹³C nucleus is much less sensitive than ¹H.
- 5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually or automatically.
- Apply baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
- Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.
- Assign the peaks in both spectra to the corresponding atoms in the molecule. 2D NMR
 experiments such as COSY, HSQC, and HMBC can be performed to aid in unambiguous
 assignments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure elucidation of a chemical compound.



General Workflow for Spectroscopic Analysis of a Chemical Compound Sample Preparation



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.







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